molecular formula C14H19ClN2O2 B5020126 methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate CAS No. 6269-51-8

methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate

Cat. No. B5020126
CAS RN: 6269-51-8
M. Wt: 282.76 g/mol
InChI Key: PSTJYXZCSJHOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate, also known as mCPP, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is a psychoactive drug that has been used in scientific research to understand its mechanism of action and physiological effects. The purpose of

Mechanism of Action

Methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2C receptors. It also has some affinity for the dopamine D2 receptor. The activation of these receptors leads to the release of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation and pain perception.
Biochemical and Physiological Effects:
Methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine in the brain, which can lead to mood elevation and pain relief. It has also been shown to decrease anxiety and increase social behavior in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate in lab experiments is its relatively simple synthesis method. It is also a relatively selective serotonin receptor agonist, which makes it useful for studying the role of these receptors in the brain. However, one limitation is that it has some affinity for the dopamine D2 receptor, which can complicate the interpretation of results.

Future Directions

There are several future directions for research involving methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate. One direction is to investigate its potential as an antidepressant or anxiolytic agent. Another direction is to study its effects on social behavior and aggression in animal models. Additionally, further research is needed to fully understand its mechanism of action and the role of serotonin and dopamine receptors in mediating its effects.

Synthesis Methods

The synthesis of methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate involves the reaction of 1-(4-chlorophenyl)piperazine with methyl acrylate in the presence of a catalyst. The resulting product is purified using chromatography to obtain pure methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate. The synthesis of methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate has been used in scientific research to understand its mechanism of action and physiological effects. It has been studied for its potential as an antidepressant, anxiolytic, and analgesic agent. It has also been used in studies to investigate the role of serotonin receptors in the brain.

properties

IUPAC Name

methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-19-14(18)6-7-16-8-10-17(11-9-16)13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTJYXZCSJHOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283757
Record name methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6269-51-8
Record name NSC33313
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.